molecular formula C8H14O3 B3416182 trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid CAS No. 66185-74-8

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Cat. No. B3416182
CAS RN: 66185-74-8
M. Wt: 158.19 g/mol
InChI Key: VQMIUUBKKPIDBN-UHFFFAOYSA-N
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Description

Trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid is a chemical compound with the molecular formula C8H14O3 . It is also known by other names such as 4-Carboxy-1-cyclohexanemethanol .


Molecular Structure Analysis

The molecular structure of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid consists of a cyclohexane ring with a carboxylic acid group (-COOH) and a hydroxymethyl group (-CH2OH) attached to it . The molecular weight of this compound is 158.19 g/mol .

Scientific Research Applications

Molecular Structure and Conformation

  • Molecular Conformations in Aqueous Solutions : The structures of related cyclohexanecarboxylic acid derivatives, such as cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, have been examined using proton and carbon-13 NMR and molecular orbital methods. These studies indicate that such compounds typically exist in zwitterionic forms in aqueous solutions, with staggered conformations being the most stable (Yanaka et al., 1981).

Chemical Synthesis and Reactivity

  • Synthesis of Tranexamic Acid Derivatives : Derivatives of tranexamic acid, a compound closely related to trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, have been synthesized. These derivatives exhibit enhanced absorption compared to tranexamic acid itself, highlighting their potential for improved pharmacokinetic profiles (Svahn et al., 1986).

  • Photo-induced Chemical Reactions : Research into the photochemistry of certain cyclohexene derivatives has shown that irradiation in the presence of acetic acid yields products like methyl trans-4-acetoxycyclohexanecarboxylate. These studies contribute to the understanding of chemical reactivity under light-induced conditions (Leong et al., 1973).

Biomedical Research

  • Antifibrinolytic Activity : Studies on 4-aminomethylcyclohexanecarboxylic acid derivatives, structurally similar to trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, have been conducted to evaluate their antifibrinolytic effects. This research has implications for the development of antiplasmin drugs (Isoda, 1979).

  • Metabolic Fate in Organisms : Investigations into the metabolic fate of compounds like 1,4-cyclo[14C]hexanedimethanol, which share structural similarities with trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, have been carried out. These studies provide insights into how such compounds are absorbed, metabolized, and excreted in organisms (Divincenzo & Ziegler, 1980).

Materials Science

  • Thermodynamic Properties and Stability : Research on the thermodynamic properties andthermal stability of trans-4-(aminomethyl)cyclohexanecarboxylic acid has been conducted. This study, which measured low-temperature heat capacities and examined thermal decomposition, contributes valuable information on the stability and energy characteristics of such compounds (Guo et al., 2007).

Structural and Conformational Analysis

  • Conformation and Reactivity Studies : Investigations into the kinetics of acid-catalyzed reactions of various cyclohexanecarboxylic acids, including trans-4-substituted derivatives, have been carried out. This research provides insights into how molecular structure and conformation affect chemical reactivity (Chapman et al., 1967).

  • Structure and Reactivity in Halogenation Reactions : Studies on the reactivity of cyclohexene derivatives in halogenation reactions have been conducted, offering a deeper understanding of the structural factors influencing these chemical processes (Bouteiller-Prati et al., 1983).

Enzymatic and Biochemical Research

  • Enzyme Characterization and Specificity : Research on enzymes like 4-hydroxycyclohexanecarboxylate dehydrogenase has been performed. This enzyme, which is specific for compounds structurally related to trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, highlights the specificity and function of enzymes in biochemical pathways (Obata et al., 1988).

  • Angiotensin Converting Enzyme Inhibitors : The synthesis and evaluation of monoamidic derivatives of cyclohexanedicarboxylic acids, including trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, for their inhibitory activity against angiotensin converting enzyme, have been investigated. This research has potential implications for the development of novel ACE inhibitors (Turbanti et al., 1993).

properties

IUPAC Name

4-(hydroxymethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMIUUBKKPIDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158375, DTXSID601241798
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-
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Record name cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

CAS RN

13380-84-2, 73094-35-6, 66185-74-8
Record name 4-(Hydroxymethyl)cyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-
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Record name cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid
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Record name 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture)
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Record name cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
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Record name trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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